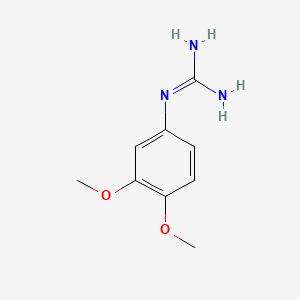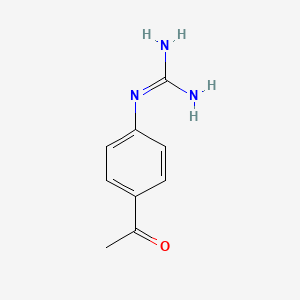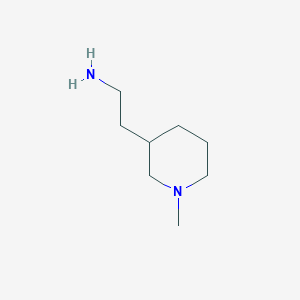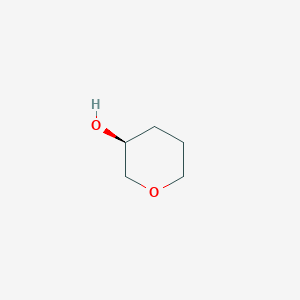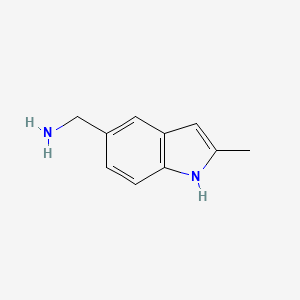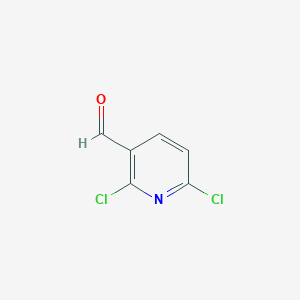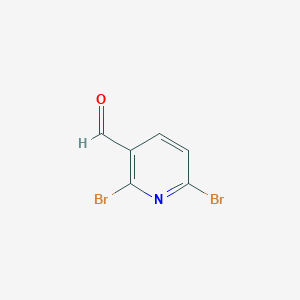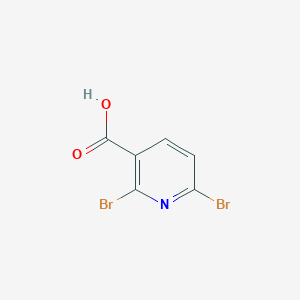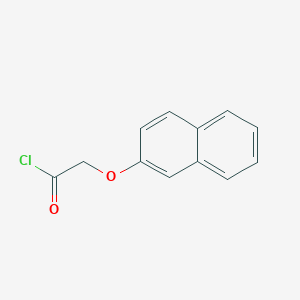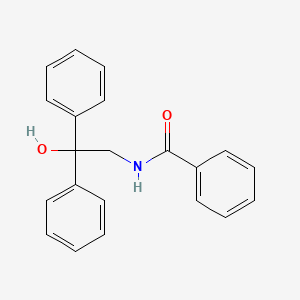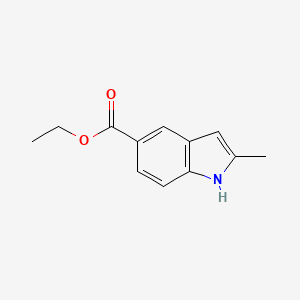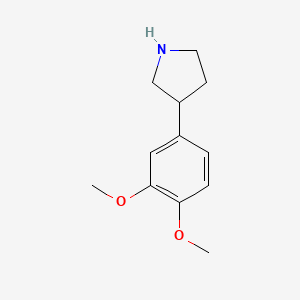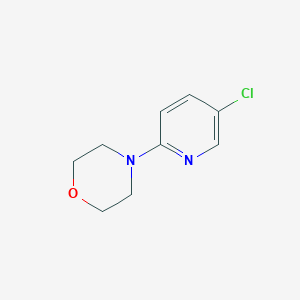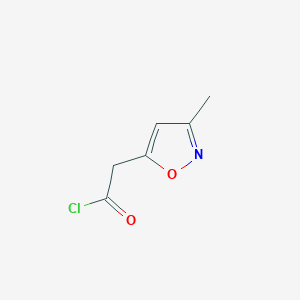
2-(3-Methylisoxazol-5-yl)acetyl chloride
説明
“2-(3-Methylisoxazol-5-yl)acetyl chloride” is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a heterocyclic compound with a five-membered ring structure containing one oxygen atom and one nitrogen atom at adjacent positions .
Synthesis Analysis
The synthesis of “2-(3-Methylisoxazol-5-yl)acetyl chloride” involves the use of oxalyl dichloride and N,N-dimethyl-formamide in dichloromethane . The reaction is carried out at a temperature of 10-20℃ for 3 hours . The solution is then allowed to warm to room temperature and stirred for a further 3 hours .Molecular Structure Analysis
The molecular formula of “2-(3-Methylisoxazol-5-yl)acetyl chloride” is C6H6ClNO2. The molecular weight of this compound is 159.57 g/mol.Chemical Reactions Analysis
The chemistry of isoxazoles, including “2-(3-Methylisoxazol-5-yl)acetyl chloride”, has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .科学的研究の応用
Drug Discovery
Application Summary
In the field of drug discovery, isoxazole, a five-membered heterocyclic moiety, is commonly found in many commercially available drugs . The compound “2-(3-Methylisoxazol-5-yl)acetyl chloride” could potentially be used in the synthesis of these drugs .
Methods of Application
Most synthetic methods for isoxazole synthesis employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . However, these metal-catalyzed reactions have disadvantages such as high costs, low abundance, toxicity, a significant generation of waste, and difficulty to separate from the reaction mixtures . Therefore, it’s imperative to develop alternate metal-free synthetic routes .
Results or Outcomes
The development of metal-free synthetic routes for the synthesis of isoxazoles could lead to more eco-friendly synthetic strategies . This could potentially expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity .
Safety And Hazards
The safety data sheet for acetyl chloride, a related compound, indicates that it is highly flammable and causes severe skin burns and eye damage . It is recommended to handle this compound with care, using protective gloves, clothing, and eye/face protection . It should be used only outdoors or in a well-ventilated area, and kept away from heat, sparks, open flames, and hot surfaces .
将来の方向性
Isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs, is of immense importance because of its wide spectrum of biological activities and therapeutic potential . Therefore, it is always imperative to develop new synthetic strategies and design new isoxazole derivatives based on the most recent knowledge emerging from the latest research .
特性
IUPAC Name |
2-(3-methyl-1,2-oxazol-5-yl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2/c1-4-2-5(10-8-4)3-6(7)9/h2H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNDSGBALFYMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylisoxazol-5-yl)acetyl chloride | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


